molecular formula C21H26O5 B13846328 Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide

Cat. No.: B13846328
M. Wt: 358.4 g/mol
InChI Key: ZXKRFVYEBAKPSC-NUDWEQGUSA-N
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Description

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide is a derivative of Budesonide, a well-known glucocorticoid used in the treatment of various inflammatory conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide typically involves the acetalization of Budesonide with 2-propyl-1,3-dioxolane. This reaction is catalyzed by a Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions in toluene . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for achieving high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. Methods such as ultrasound-assisted synthesis using graphene oxide catalysts have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing agents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Involving nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Organolithium reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying acetalization and deprotection reactions.

    Biology: Investigated for its potential anti-inflammatory and immunosuppressive properties.

    Medicine: Explored as a therapeutic agent for treating respiratory and autoimmune diseases.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The 2-propyl-1,3-dioxolane moiety enhances its stability and bioavailability, making it a potent anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

    Budesonide: The parent compound, widely used in clinical settings.

    Fluticasone: Another glucocorticoid with similar anti-inflammatory properties.

    Beclomethasone: A glucocorticoid used in the treatment of asthma and allergic rhinitis.

Uniqueness

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide stands out due to its enhanced stability and bioavailability, attributed to the 2-propyl-1,3-dioxolane moiety. This structural modification potentially improves its therapeutic efficacy and reduces side effects compared to other glucocorticoids .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16-,17+,20-,21-/m0/s1

InChI Key

ZXKRFVYEBAKPSC-NUDWEQGUSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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